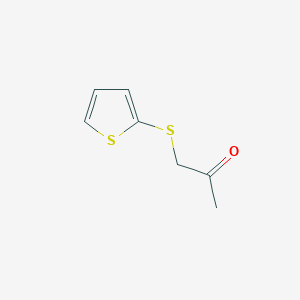

(2-Thienylthio)acetone

Description

Properties

CAS No. |

41444-33-1 |

|---|---|

Molecular Formula |

C7H8OS2 |

Molecular Weight |

172.3 g/mol |

IUPAC Name |

2-methylsulfanyl-1-thiophen-2-ylethanone |

InChI |

InChI=1S/C7H8OS2/c1-9-5-6(8)7-3-2-4-10-7/h2-4H,5H2,1H3 |

InChI Key |

JMTRCRYNAQUXKM-UHFFFAOYSA-N |

SMILES |

CC(=O)CSC1=CC=CS1 |

Canonical SMILES |

CSCC(=O)C1=CC=CS1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: (2-Thienylthio)acetone can be synthesized through several methods. One common approach involves the reaction of thiophene with (methylthio)acetyl chloride. The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods: Industrial production of (2-Thienylthio)acetone may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and efficiency.

Chemical Reactions Analysis

Reduction of the Ketone Group

The ketone group in (2-thienylthio)acetone can undergo reduction to form secondary alcohols. This is exemplified in the reduction of similar thiophene-containing ketones:

-

Reagents : Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) .

-

Conditions : Reactions are typically conducted at low temperatures (-5°C to 20°C) to control stereoselectivity.

-

Outcome : Reduction yields the corresponding cis-diol derivative with high enantiomeric excess (up to 99%) when chiral resolution agents are employed .

Cyclization Reactions

Intramolecular cyclization is a key pathway for thiophene-thioether derivatives. For example:

-

Process : Heating (2-thienylthio)acetone derivatives in the presence of acids (e.g., trifluoroacetic anhydride) induces cyclization to form fused thienothiopyran systems .

-

Key Step : The thioether sulfur participates in nucleophilic attack on the carbonyl carbon, forming a six-membered ring.

-

Product : Cyclized structures such as cis-4-hydroxy-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-7,7-dioxide are obtained .

Oxidation of the Thioether Group

The thioether moiety can be oxidized to sulfoxides or sulfones under controlled conditions:

-

Reagents : Oxone (potassium peroxymonosulfate) in ethanol/water mixtures .

-

Conditions : Reactions proceed at room temperature over 15–24 hours.

-

Outcome : Sulfone derivatives are formed, which are critical intermediates in pharmaceuticals (e.g., cephalosporin analogs) .

Nucleophilic Substitution at the Thiophene Ring

The electron-rich thiophene ring undergoes electrophilic substitution, particularly at the 2- and 5-positions:

-

Halogenation : Bromination or iodination occurs rapidly with reagents like t-butyl hypochlorite or sodium iodide in acetone/THF mixtures .

-

Acetylation : Acetyl groups are introduced using acetic anhydride and sulfuric acid, yielding 2-acetylthiophene derivatives .

Hydrolysis and Decarboxylation

In acidic or basic media, ester or malonate derivatives of (2-thienylthio)acetone undergo hydrolysis:

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Intermediates

(2-Thienylthio)acetone serves as an important intermediate in the synthesis of various pharmaceutical compounds. For instance, it is utilized in the chiral resolution of (3S)-3-(2-thienylthio)butyric acid, which is a precursor for the synthesis of dorzolamide, a carbonic anhydrase inhibitor used to treat glaucoma . The ability to produce enantiomerically pure compounds enhances the efficacy and safety profiles of drugs.

Anticancer Properties

Research indicates that compounds derived from (2-thienylthio)acetone exhibit potential anticancer properties. A study demonstrated that thienyl derivatives can inhibit the proliferation of cancer cells by targeting specific cellular pathways involved in tumor growth . These findings suggest that (2-thienylthio)acetone could be further explored for developing new anticancer agents.

Organic Synthesis

Synthesis of Polyhydroxyalkanoates

(2-Thienylthio)acetone has been used as a building block in the production of polyhydroxyalkanoates (PHAs), which are biodegradable polymers with applications in packaging and biomedical fields. A method involving the use of microorganisms to convert (2-thienylthio)acetone into PHAs has shown promising results, with high yields reported . This application highlights its potential role in sustainable materials science.

Development of Novel Compounds

The compound is also involved in synthesizing various thienyl-containing compounds that possess unique chemical properties. For example, derivatives of (2-thienylthio)acetone have been explored for their antioxidant and anti-inflammatory activities, indicating their potential use in treating chronic diseases associated with oxidative stress .

Table 1: Summary of Applications

Case Study: Synthesis of Dorzolamide

A detailed process for synthesizing dorzolamide involves several steps where (2-thienylthio)acetone acts as a precursor. The process includes chiral resolution techniques to isolate the desired enantiomer, followed by multiple reaction steps to achieve the final pharmaceutical product .

Mechanism of Action

The mechanism of action of (2-Thienylthio)acetone involves its interaction with molecular targets through its thienylthio group. This group can undergo various chemical transformations, influencing the compound’s reactivity and interactions with biological molecules. The pathways involved may include enzyme inhibition or activation, binding to receptors, or modulation of cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural and Functional Analogues

The following compounds share structural motifs with (2-Thienylthio)acetone, enabling comparative analysis:

2.2 Physicochemical Properties

- Long alkyl chains (e.g., 2-(Tetradecylthio)acetic acid) increase hydrophobicity, whereas carboxylic acid groups (e.g., ) improve water solubility.

Thermal Stability :

- Thioether linkages (–S–) generally exhibit lower thermal stability compared to ethers but higher than thioesters. Compounds like Di-2-thienylglycolic acid methyl ester may decompose at elevated temperatures due to ester and thioether bonds .

Biological Activity

(2-Thienylthio)acetone, a compound with potential therapeutic applications, has garnered attention for its biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

(2-Thienylthio)acetone is characterized by its thienyl and thioether functional groups, which contribute to its reactivity and biological interactions. The compound's structure can be represented as follows:

This molecular formula indicates the presence of sulfur, which is often linked to various biological activities.

Antimicrobial Activity

Research indicates that (2-Thienylthio)acetone exhibits significant antimicrobial properties. A study focusing on the antimicrobial effects of acetone extracts from various plants suggests that compounds similar to (2-Thienylthio)acetone can inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and Bacillus cereus .

Table 1: Antimicrobial Efficacy of (2-Thienylthio)acetone

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 |

| Bacillus cereus | 12 | 75 |

Anticancer Activity

The anticancer potential of (2-Thienylthio)acetone has been explored through various assays. Studies have demonstrated its ability to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer), PC-3 (prostate cancer), and HeLa (cervical cancer) cells. The mechanism appears to involve the modulation of cellular pathways that lead to increased apoptosis and reduced proliferation.

Table 2: Anticancer Activity of (2-Thienylthio)acetone

| Cell Line | IC50 Value (µg/mL) | Mechanism of Action |

|---|---|---|

| MCF-7 | 20 | Induction of apoptosis |

| PC-3 | 25 | Cell cycle arrest |

| HeLa | 30 | Increased reactive oxygen species (ROS) |

Case Studies and Research Findings

- Study on Antimicrobial Properties : A comparative study on acetone extracts from various plants showed that compounds like (2-Thienylthio)acetone can effectively inhibit bacterial growth, supporting its potential as a natural antimicrobial agent .

- Anticancer Research : In vitro studies have highlighted the efficacy of (2-Thienylthio)acetone against multiple cancer cell lines. The compound was shown to significantly reduce cell viability in a dose-dependent manner, suggesting its potential for development into an anticancer drug .

- Mechanistic Insights : Further investigations into the mechanisms revealed that (2-Thienylthio)acetone may activate apoptotic pathways through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.